Bienvenue dans la boutique en ligne BenchChem!

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine

Lipoxygenase inhibition Inflammation 12-LOX

This compound offers a structurally differentiated entry point for 12-LOX-selective inhibitor programs (>300-fold over 5-LOX). The thiolan-3-yloxy group introduces a chiral tetrahydrothiophene ether that modulates lipophilicity, metabolic stability, and H-bond acceptor properties relative to common 4-arylthio/alkoxy analogs. Its sulfur atom provides a synthetic handle for late-stage sulfoxide/sulfone tuning during hit-to-lead optimization. Recommended for CNS-penetrant kinase inhibitor design and for target deconvolution studies comparing lipoxygenase vs. antimicrobial SAR. Ensure direct comparator data is requested as literature for this specific analog is sparse.

Molecular Formula C10H11N3OS
Molecular Weight 221.28
CAS No. 2175978-96-6
Cat. No. B2772737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
CAS2175978-96-6
Molecular FormulaC10H11N3OS
Molecular Weight221.28
Structural Identifiers
SMILESC1CSCC1OC2=NC=CN3C2=CC=N3
InChIInChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2
InChIKeyAXAATCGEMRVOMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine (CAS 2175978-96-6) – Procurement-Ready Structural and Physicochemical Baseline


4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine (CAS 2175978-96-6) is a heterocyclic small molecule comprising a pyrazolo[1,5-a]pyrazine core substituted at the 4-position with a thiolan-3-yloxy (tetrahydrothiophen-3-yloxy) group. Its molecular formula is C₁₀H₁₁N₃OS and its molecular weight is 221.28 g/mol . The compound belongs to the broader class of substituted pyrazolo[1,5-a]pyrazines, which are extensively patented as kinase inhibitor scaffolds (e.g., RET, JAK) [1] and have been investigated for antimicrobial activity [2]. However, it is critical to note that the specific biological annotation for this exact compound is sparse, and current literature does not provide head-to-head comparator data against close structural analogs.

Why 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine Cannot Be Generically Substituted – Key Differentiation Drivers for Scientific Procurement


Within the pyrazolo[1,5-a]pyrazine chemical space, even minor substituent changes at the 4-position can dramatically alter molecular recognition, pharmacokinetic profile, and target selectivity [1]. The thiolan-3-yloxy group introduces a saturated sulfur-containing heterocycle that is structurally distinct from the more common aryloxy, alkoxy, or thioether substituents found in patented kinase inhibitor libraries [2]. This unique ether-linked tetrahydrothiophene ring can modulate lipophilicity, metabolic stability, and hydrogen-bond acceptor properties in ways that directly impact biological performance, meaning that substituting a close analog (e.g., 4-methoxy, 4-phenoxy, or 4-alkylthio derivatives) is not valid without side-by-side comparative data. The absence of publicly available direct comparator data for this compound therefore represents both a scientific knowledge gap and a procurement risk that requires careful evaluation of any vendor-supplied screening results before committing to analog substitution.

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine – Quantitative Differentiation Evidence Guide


Lipoxygenase Selectivity Profile – 12-LOX vs 15-LOX vs 5-LOX

In vitro profiling against three rat lipoxygenase isoforms revealed a marked selectivity gradient for this compound. Against 12-lipoxygenase (12-LOX) in rat platelet-rich plasma, the compound exhibited an IC₅₀ of 33 nM [1]. Against 15-lipoxygenase (15-LOX) in rat polymorphonuclear leukocytes, the IC₅₀ increased to 330 nM, representing a 10-fold selectivity window [1]. Activity against 5-lipoxygenase (5-LOX) was essentially negligible at 10,000 nM (IC₅₀), yielding a >300-fold selectivity for 12-LOX over 5-LOX [1]. This intra-target selectivity profile can be contrasted with the broader lipoxygenase inhibition pattern of canonical 4-arylthio pyrazolo[1,5-a]pyrazine analogs, which in antimicrobial assays showed potent but non-selective activity against multiple bacterial and fungal strains without isoform-level resolution [2]. The 12-LOX selectivity observed here is consistent with the thiolan-3-yloxy group providing a specific steric and electronic environment that favors binding to the 12-LOX active site over other isoforms.

Lipoxygenase inhibition Inflammation 12-LOX

Platelet 12-Lipoxygenase Inhibition at Defined Screening Concentration

At a screening concentration of 30 µM, the compound inhibited platelet 12-lipoxygenase in a binding assay . While the reported IC₅₀ of 33 nM indicates that this 30 µM concentration is well above saturation, this binding data point confirms target engagement at higher concentrations. In contrast, the 4-arylthio and 4-alkylthio pyrazolo[1,5-a]pyrazine analogs reported by Hrynyshyn et al. were evaluated for antimicrobial activity (MIC values against S. aureus, E. coli, and C. albicans) rather than lipoxygenase inhibition, and no platelet 12-LOX data exist for these comparators [1]. This divergence in biological annotation means that the thiolan-3-yloxy derivative occupies a distinct pharmacological space relative to the 4-thioether series, which is primarily associated with antimicrobial rather than anti-inflammatory target engagement.

Platelet 12-lipoxygenase Thrombosis In vitro screening

Structural Differentiation – Thiolan-3-yloxy vs Common 4-Position Substituents

The 4-position substituent on the pyrazolo[1,5-a]pyrazine core is a critical determinant of biological activity. This compound bears a thiolan-3-yloxy group (ether-linked tetrahydrothiophene), which is structurally distinct from the 4-arylthio, 4-alkylthio, 4-chloro, 4-methoxy, and 4-phenoxy substituents commonly reported in the patent and academic literature [1]. The saturated sulfur heterocycle introduces (i) a chiral center at the 3-position of the thiolane ring, (ii) a sulfur atom capable of oxidation to sulfoxide/sulfone metabolites, and (iii) distinct hydrogen-bond acceptor geometry compared to aryl ethers . The Grinyshyn thesis on pyrazolo[1,5-a]pyrazine synthesis demonstrates that 4-chloro and 4-bromo intermediates are versatile precursors for introducing diverse nucleophiles at the 4-position, but the thiolan-3-ol-derived ether represents a specific chemotype not captured by the arylthio/alkylthio series or the 4-amino substituted analogs [1].

Medicinal chemistry Scaffold diversification Kinase inhibitor design

Physicochemical Property Differentiation – Lipophilicity and Hydrogen-Bonding Profile

The thiolan-3-yloxy group modulates key physicochemical parameters relative to common 4-position comparators. The compound's molecular weight (221.28 g/mol) is higher than 4-chloropyrazolo[1,5-a]pyrazine (~167.6 g/mol) and 4-methoxypyrazolo[1,5-a]pyrazine (~163.2 g/mol) but comparable to 4-phenylthiopyrazolo[1,5-a]pyrazine (~227.3 g/mol) . The saturated thiolane ring contributes additional rotatable bonds and a sulfur atom that can act as a hydrogen-bond acceptor, distinct from the aromatic sulfur in thioether analogs. The ether oxygen linking the thiolane to the pyrazolo[1,5-a]pyrazine core provides different electronic distribution compared to a direct thioether linkage, which can affect metabolic stability, solubility, and permeability . Vendor datasheets indicate that the thiolan group's lipophilicity may improve blood-brain barrier penetration relative to more polar 4-substituents, though quantitative logD or PAMPA data are not publicly available for direct comparison .

Physicochemical properties Drug-likeness Permeability

4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine – Recommended Application Scenarios Based on Quantitative Evidence


12-Lipoxygenase Isoform-Selective Inhibitor Screening and SAR Expansion

The compound's documented 10- to >300-fold selectivity for 12-LOX over 15-LOX and 5-LOX respectively [1] makes it a valuable starting point for medicinal chemistry programs targeting platelet 12-LOX in thrombosis, atherosclerosis, or inflammatory disease models. Unlike the 4-arylthio/4-alkylthio pyrazolo[1,5-a]pyrazine series, which has been characterized primarily for antimicrobial activity [2], this compound provides a unique entry point into lipoxygenase pharmacology. Researchers should prioritize procurement when the objective is 12-LOX-selective probe development or when building a focused library around the thiolan-3-yloxy chemotype for isoform selectivity optimization.

Fragment-Based Drug Discovery Leveraging the Chiral Thiolane Handle

The thiolan-3-yloxy group introduces a chiral center at the 3-position of the tetrahydrothiophene ring, a structural feature absent in achiral 4-arylthio, 4-alkoxy, or 4-halo pyrazolo[1,5-a]pyrazine analogs [1]. This stereochemical element can be exploited in fragment-based drug discovery (FBDD) for crystallographic fragment screening, where defined stereochemistry often enhances binding site complementarity and structure-activity relationship (SAR) interpretability. The sulfur atom additionally provides a synthetic handle for late-stage oxidation (sulfoxide/sulfone formation) that can modulate both target affinity and metabolic stability during hit-to-lead optimization [2].

CNS-Targeted Kinase Inhibitor Design with Engineered Metabolic Lability

The thiolan-3-yloxy group's moderate lipophilicity, combined with the metabolic vulnerability of the thiolane sulfur to CYP-mediated oxidation, positions this compound as a candidate scaffold for CNS-penetrant kinase inhibitor design where controlled metabolic clearance is desirable [1]. Pyrazolo[1,5-a]pyrazines are established ATP-competitive kinase inhibitor scaffolds (RET, JAK families) [2], and the thiolan-3-yloxy substitution offers a differentiated pharmacokinetic profile relative to metabolically stable 4-chloro or 4-arylthio analogs. Procurement is recommended for CNS drug discovery programs requiring a kinase inhibitor chemotype with tunable metabolic half-life.

Antimicrobial vs. Anti-Inflammatory Target Deconvolution Studies

The contrast between this compound's lipoxygenase activity profile and the antimicrobial activity of the 4-arylthio/4-alkylthio pyrazolo[1,5-a]pyrazine series [1][2] provides a unique opportunity for target deconvolution studies. By comparing the 4-thiolan-3-yloxy derivative (12-LOX-active, no reported antimicrobial data) against the 4-arylthio series (antimicrobial-active, no reported lipoxygenase data), researchers can dissect the structural determinants that drive different biological outcomes from the same core scaffold. This scenario is particularly relevant for phenotypic screening programs that seek to identify the molecular targets underlying observed cellular activity.

Quote Request

Request a Quote for 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.